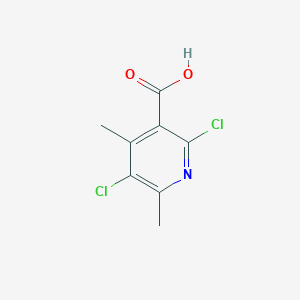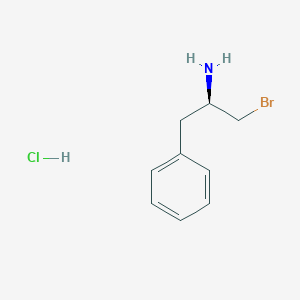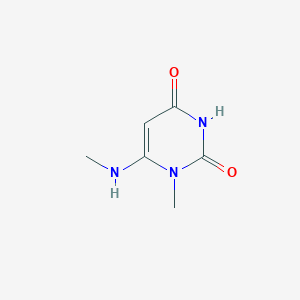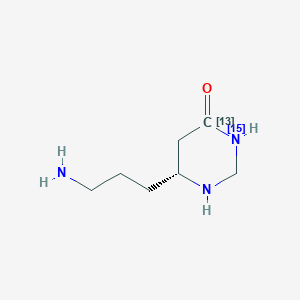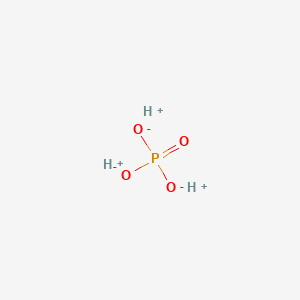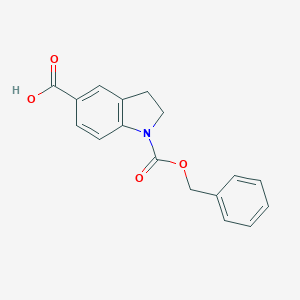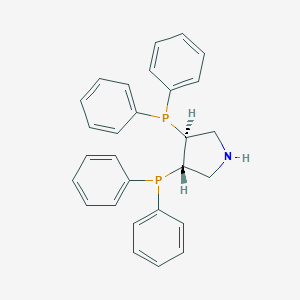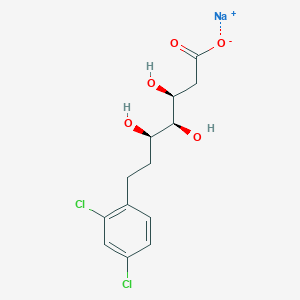![molecular formula C18H26N2O3 B115493 Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate CAS No. 145071-41-6](/img/structure/B115493.png)
Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ADMPC and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of ADMPC varies depending on its application. In medicine, ADMPC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, ADMPC has been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, ADMPC has been shown to protect dopaminergic neurons from oxidative stress. In agriculture, ADMPC acts as a neurotoxin, disrupting the nervous system of insects and leading to their death.
Effets Biochimiques Et Physiologiques
ADMPC has been shown to have various biochemical and physiological effects depending on its application. In medicine, ADMPC has been found to reduce tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, ADMPC has been shown to reduce the formation of beta-amyloid plaques in the brain. In Parkinson's disease, ADMPC has been found to protect dopaminergic neurons from oxidative stress. In agriculture, ADMPC acts as a neurotoxin, disrupting the nervous system of insects and leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ADMPC in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and materials science. However, one of the limitations of using ADMPC is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of ADMPC. In medicine, ADMPC could be further studied for its potential use in combination therapy with other drugs to enhance its efficacy. In agriculture, ADMPC could be further developed as a natural pesticide to reduce the use of synthetic chemicals. In materials science, ADMPC could be utilized as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of ADMPC are vast, and further research is needed to fully understand its capabilities.
Conclusion
In conclusion, ADMPC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ADMPC has shown promising results in medicine, agriculture, and materials science, and further research is needed to fully understand its capabilities.
Méthodes De Synthèse
The synthesis of ADMPC involves the condensation reaction between Adamantane-1-carboxylic acid and 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-2H-pyridine-1-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through a series of chromatographic techniques to obtain pure ADMPC.
Applications De Recherche Scientifique
ADMPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, ADMPC has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, ADMPC has been used as a pesticide due to its insecticidal properties. In materials science, ADMPC has been utilized as a building block for the synthesis of novel materials such as polymers and dendrimers.
Propriétés
Numéro CAS |
145071-41-6 |
|---|---|
Nom du produit |
Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate |
Formule moléculaire |
C18H26N2O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-adamantyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-22-19-11-13-3-2-4-20(12-13)17(21)23-18-8-14-5-15(9-18)7-16(6-14)10-18/h3,11,14-16H,2,4-10,12H2,1H3/b19-11+ |
Clé InChI |
CUFDDDHXIYYIFC-YBFXNURJSA-N |
SMILES isomérique |
CO/N=C/C1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, tricyclo(3.3.1.1(sup 3,7))dec-1-yl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



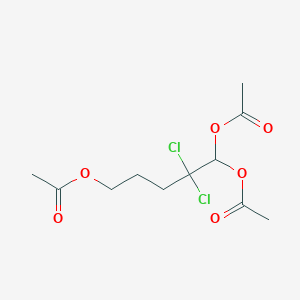
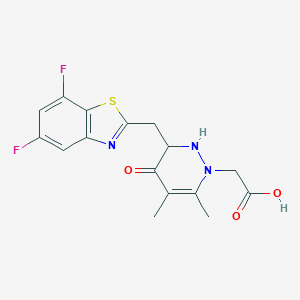
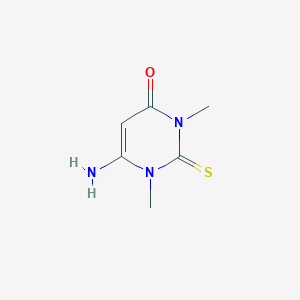
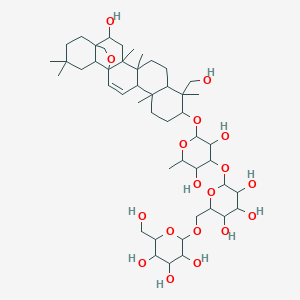
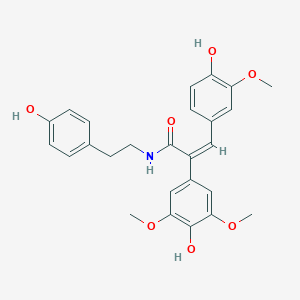
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)
